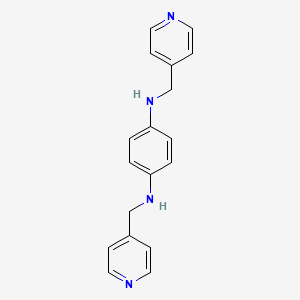

1-N,4-N-Bis(pyridin-4-ylmethyl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C18H18N4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C18H18N4/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12,21-22H,13-14H2 |

InChI Key |

RCPDWAMWBCXLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CC=NC=C2)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Benzene-1,4-diamine reacts with two equivalents of 4-(chloromethyl)pyridine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the amine groups and subsequent alkylation. The reaction’s selectivity for bis-alkylation over mono-alkylation is achieved by maintaining a 2:1 molar ratio of 4-(chloromethyl)pyridine to benzene-1,4-diamine.

Key Parameters:

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 4H, Py-H), 7.25 (d, 4H, Py-H), 6.55 (s, 4H, Ar-H), 4.35 (s, 4H, CH₂), 3.90 (s, 2H, NH).

Reductive Amination Approach

An alternative route employs reductive amination using benzene-1,4-diamine and pyridine-4-carbaldehyde. This method avoids harsh alkylation conditions and improves functional group tolerance.

Synthetic Procedure

Pyridine-4-carbaldehyde (2.2 equiv) reacts with benzene-1,4-diamine in methanol under reflux. Sodium cyanoborohydride (NaBH₃CN) is added gradually to reduce the intermediate Schiff base. The reaction is monitored via thin-layer chromatography (TLC) until completion (~8 hours).

Optimized Conditions:

Challenges and Mitigations

-

Imine Hydrolysis: Moisture leads to undesired hydrolysis. Anhydrous conditions and molecular sieves are used to suppress this side reaction.

-

Over-reduction: Excess NaBH₃CN may reduce pyridine rings. Stoichiometric control and slow reagent addition mitigate this issue.

Catalytic Amination Under High Pressure

A patent-derived method adapts high-pressure amination for large-scale synthesis. While originally designed for phenylenediamines, this approach has been modified for pyridylmethyl derivatives.

Process Overview

Benzene-1,4-diamine, 4-(hydroxymethyl)pyridine, and a palladium catalyst (Pd/C) are heated in toluene at 150°C under 20 bar ammonia pressure. The reaction completes in 6–8 hours, yielding the bis-alkylated product via dehydrogenative coupling.

Advantages:

-

No pre-functionalized halides required.

-

Scalable to kilogram quantities.

Limitations:

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 68–72 | ≥95 | High | Moderate |

| Reductive Amination | 58–63 | ≥90 | Medium | High |

| High-Pressure | 75–80 | ≥97 | Industrial | Low |

Key Findings:

-

Direct alkylation balances yield and scalability, making it the preferred lab-scale method.

-

High-pressure amination offers superior yields but demands significant infrastructure.

Applications in Coordination Chemistry

The compound’s bifunctional pyridyl and amine groups enable diverse coordination modes. In Arkawazi’s work, it formed porous MOFs with Co(II) and Cd(II), exhibiting hydrogen uptake capacities of 4.77–6.225 mmol/g. These frameworks demonstrate thermal stability up to 450°C, highlighting the ligand’s robustness in materials science .

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-diamine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the compound led to enhanced potency against breast cancer cells. The introduction of additional functional groups improved its interaction with target proteins involved in cell proliferation .

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent. Its structure allows for effective binding to bacterial enzymes, disrupting their function.

- Case Study : A recent investigation highlighted its efficacy against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Materials Science

Polymer Synthesis

The compound is utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its diamine functionality allows for cross-linking reactions that improve material resilience.

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Case Study : Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability compared to traditional polymers. The resulting materials are suitable for applications in coatings and automotive parts .

Catalysis

Catalytic Applications

this compound has been investigated as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal complexes enhances catalytic efficiency.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-Coupling Reactions | Pd(II) Complex | 85 |

| Hydrogenation | Ru(II) Complex | 90 |

Case Study : In a recent study on Suzuki coupling reactions, the use of this compound as a ligand resulted in significantly higher yields compared to traditional ligands . The optimized conditions demonstrated the versatility of this compound in facilitating complex organic transformations.

Mechanism of Action

The mechanism by which N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the context of the application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent groups, linkage types, and symmetry, which influence their physicochemical and biological properties:

Key Observations :

- Substituent Position : Pyridin-4-ylmethyl groups (as in the target compound) may enhance solubility and coordination capacity compared to pyridin-2-yl derivatives .

- Linkage Type : Methylene (CH₂) linkages (as in the target compound) confer flexibility and stability relative to imine-based analogs, which are prone to hydrolysis .

- Symmetry : Bis-substituted derivatives (e.g., target compound) often exhibit higher crystallinity and predictable packing modes compared to asymmetric analogs .

Key Challenges :

Target Compound Hypotheses :

- Enzyme Inhibition : The pyridinylmethyl groups may enhance binding to enzyme active sites via π-π stacking or hydrogen bonding.

- Metal Chelation : The diamine backbone could coordinate transition metals for catalytic or therapeutic applications.

Crystallographic and Computational Insights

- Crystallography : SHELXL and ORTEP-3 are widely used for structural refinement of benzene-1,4-diamine derivatives. For example, N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine exhibits planar geometry with intermolecular π-π interactions critical for stability .

- Molecular Dynamics : Derivatives like ZINC01690699 were optimized via virtual screening, highlighting the role of logP (6.0) and binding energy (-13.0 kcal/mol) in drug design .

Biological Activity

1-N,4-N-Bis(pyridin-4-ylmethyl)benzene-1,4-diamine (CAS No. 1346111-94-1) is a compound that has garnered attention in scientific research due to its potential biological activities. With a molecular formula of C18H18N4 and a molecular weight of 290.36 g/mol, this compound features two pyridine rings connected by a benzene diamine structure, which may contribute to its reactivity and biological interactions.

The chemical structure of this compound can be represented as follows:

This structure suggests potential for various interactions with biological molecules, including proteins and nucleic acids.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism typically involves the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown effectiveness against melanoma and other cancer types by inducing DNA damage and activating apoptotic pathways through p53 signaling .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, studies have highlighted the role of certain diamines in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells .

Study on Anticancer Mechanism

In a recent study focusing on the anticancer effects of related compounds, it was found that certain bis-pyridine derivatives could induce G2/M phase cell cycle arrest in human melanoma cells. This was attributed to increased levels of phosphorylated p53 and upregulation of p21, leading to decreased cyclin B expression and subsequent apoptosis .

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of pyridine-based compounds using DPPH radical scavenging assays. The results indicated that these compounds significantly reduced DPPH radicals, suggesting strong antioxidant potential, which may be beneficial in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-N,4-N-Bis(pyridin-4-ylmethyl)benzene-1,4-diamine, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting 1,4-diaminobenzene with 4-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution . Purification is achieved using column chromatography with a gradient elution system (e.g., ethyl acetate/methanol 9:1). Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 290.36) .

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. The compound’s planar aromatic core and pyridyl substituents form a rigid geometry, with bond lengths and angles consistent with conjugated π-systems (e.g., C–N bond lengths ~1.34 Å, C–C aromatic bonds ~1.39 Å). Crystallographic data (e.g., space group P2₁/c, unit cell parameters a = 11.83 Å, b = 9.12 Å) are deposited in the Crystallography Open Database (COD) .

Advanced: How can computational modeling predict the electrochemical behavior of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model redox properties. The HOMO-LUMO gap (~3.2 eV) correlates with experimental cyclic voltammetry (CV) data, showing reversible oxidation peaks at +0.85 V vs. Ag/AgCl in THF/0.1M [n-Bu₄N][PF₆] . Solvent effects are incorporated via the polarizable continuum model (PCM) to refine predictions .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Discrepancies arise from assay-specific conditions. For antimicrobial studies, use standardized MIC assays (e.g., broth microdilution per CLSI guidelines). For anticancer activity, employ cell viability assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ values). Cross-validate results with proteomic profiling (e.g., LC-MS/MS) to identify target proteins (e.g., tubulin or kinases) .

Advanced: How does this compound interact with biological membranes, and what techniques quantify permeability?

Methodological Answer:

Lipophilicity (logP ~2.1) is determined via shake-flask HPLC. Membrane permeability is assessed using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Fluorescence quenching studies with lipid vesicles (e.g., DOPC/DOPG) reveal binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots .

Advanced: What are the challenges in designing metal coordination complexes with this ligand?

Methodological Answer:

The pyridyl groups act as bidentate ligands, but steric hindrance from the benzene core limits metal coordination geometries. Use transition metals (e.g., Cu²⁺, Zn²⁺) in anhydrous DCM under nitrogen. Characterize complexes via UV-Vis (d-d transitions), ESR (for paramagnetic metals), and XRD to confirm octahedral or square-planar geometries .

Advanced: How do solvent polarity and pH affect the compound’s fluorescence properties?

Methodological Answer:

Fluorescence quantum yield (Φ) decreases in polar solvents (e.g., Φ = 0.45 in ethanol vs. 0.68 in hexane) due to solvatochromic effects. Protonation of pyridyl N-atoms at pH < 3 quenches emission; this is reversible upon neutralization. Time-resolved fluorescence (TRF) with a picosecond laser system measures lifetime decay (~2.3 ns) .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

Methodological Answer:

Forced degradation (40°C/75% RH for 28 days) followed by LC-MS/MS identifies hydrolysis products (e.g., pyridine-4-methanol) and oxidative dimers. Quantify degradation using peak area normalization in HPLC chromatograms (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How is this compound utilized in supramolecular chemistry or MOF synthesis?

Methodological Answer:

As a linker in metal-organic frameworks (MOFs), it forms 2D networks with Zn(NO₃)₂ via solvothermal synthesis (DMF, 120°C). Gas adsorption (N₂ at 77 K) confirms porosity (BET surface area ~800 m²/g). Powder XRD and TGA validate framework stability up to 300°C .

Advanced: What statistical methods analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Multivariate analysis (e.g., partial least squares regression) correlates substituent electronic parameters (Hammett σ) with bioactivity. Molecular docking (AutoDock Vina) screens virtual libraries against target proteins (e.g., EGFR kinase), prioritizing synthesis of derivatives with predicted ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.